molecular formula C9H10F2O2 B1507200 3-(3,5-Difluorophenoxy)propan-1-ol

3-(3,5-Difluorophenoxy)propan-1-ol

Cat. No. B1507200
M. Wt: 188.17 g/mol
InChI Key: AULVOHICIMPVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenoxy)propan-1-ol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

3-(3,5-difluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H10F2O2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2

InChI Key

AULVOHICIMPVNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.77 g (69.18 mmol) of sodium hydride (60% in mineral oil) were dissolved in 80 ml of DMF. At 0° C., 7.50 g (57.65 mmol) of 3,5-difluorophenol in 15 ml of DMF were added dropwise and, after the gas evolution subsided, the mixture was stirred at RT for 30 min. The solution was cooled to 0° C., 5.45 g (57.65 mmol) of 3-chloro-1-propanol in 15 ml of DMF were added, and the mixture was then stirred at 60° C. for 2 h and at 75° C. for 16 h. The precipitated salts were filtered off, and DMF was removed in a rotary evaporator. The residue was taken up in water and extracted twice with diethyl ether. The combined organic phases were washed successively with water, 1N aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over sodium sulfate and filtered, and the solvents were removed in vacuo. The crude product was purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate gradient) to result in 8.15 g (75% of theory) of the title compound.
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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